2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets, including enzymes and receptors. The incorporation of a brominated pyrazole moiety enhances its chemical properties and biological efficacy, making it a valuable candidate for further research and development.
The compound is classified as a thieno[3,2-d]pyrimidine derivative, characterized by the presence of both thieno and pyrimidine rings. It is synthesized through various chemical reactions that involve the modification of existing heterocycles. The specific source of this compound can be traced back to synthetic methodologies that explore the functionalization of thieno[3,2-d]pyrimidine frameworks.
The synthesis of 2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one typically involves several key steps:
Common reagents used in the synthesis include:
The reaction conditions are optimized for temperature and time to achieve high yields and purity of the final product.
The molecular structure of 2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one can be described as follows:
The molecular formula is CHBrNS, with a molecular weight of approximately 303.18 g/mol. Spectroscopic methods such as NMR and mass spectrometry are typically used to confirm the structure.
The compound can participate in various chemical reactions:
Reagents like formic acid and triethyl orthoformate are commonly employed in these reactions. Reaction conditions such as temperature and solvent choice are crucial for optimizing yields.
The mechanism of action for 2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one primarily involves its role as an inhibitor of specific enzymes.
Research indicates that this compound may target enzymes involved in cancer cell proliferation pathways, leading to significant antiproliferative effects against various cancer cell lines by disrupting cellular signaling mechanisms.
The compound typically appears as a solid with specific melting points depending on purity. It is soluble in common organic solvents but may have limited solubility in water.
Key chemical properties include:
The primary applications of 2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one include:
This compound represents a promising area for future research into novel therapeutic agents targeting complex diseases such as cancer.
Regioselective functionalization of the pyrazole ring at the C4-position is critical for synthesizing the target hybrid molecule. Two primary strategies dominate: electrophilic substitution and directed metallation. Electrophilic iodination using I₂/Ce(NH₄)₂(NO₃)₆ (CAN) in acetonitrile achieves C4-iodination with >95% regioselectivity due to the electron-deficient nature of 1-aryl-3-CF₃-pyrazoles. This occurs through CAN-mediated oxidation generating I⁺ equivalents that preferentially attack the electron-rich C4 position rather than C5. Steric hindrance from N1-aryl groups further enhances selectivity [8]. Alternatively, directed ortho-deprotonation using n-BuLi/TMEDA at −78°C generates C5-lithiated intermediates. Subsequent iodination yields 5-iodo-4-bromopyrazoles, though competing benzylic deprotonation occurs with electron-rich N-aryl substituents [8].
Table 1: Regioselective Iodination of 1-Aryl-3-CF₃-pyrazoles
| Substrate | Method | Conditions | Product | Regioselectivity | Yield (%) |
|---|---|---|---|---|---|
| 1-(p-Tolyl)-3-CF₃-pyrazole | Electrophilic | I₂/CAN, MeCN, reflux | 4-Iodo isomer | >99:1 (C4:C5) | 81 |
| 1-(p-Tolyl)-3-CF₃-pyrazole | Metallation | n-BuLi, I₂, THF, −78°C | 5-Iodo isomer | >99:1 (C5:C4) | 86 |
| 1-(p-CF₃C₆H₄)-3-CF₃-pyrazole | Electrophilic | I₂/CAN, MeCN, reflux | 4-Iodo isomer | 98:2 | 73 |
Enzymatic strategies using engineered methyltransferases (e.g., nicotinamide N-methyltransferase variants) enable catalyst-controlled alkylation. Computational enzyme design (FuncLib algorithm) created mutants transferring methyl/ethyl groups to N1 or N2 of 3-substituted pyrazoles with >99% regioselectivity, though bromoalkylation remains unexplored [7].
The thienopyrimidinone core is synthesized via acid-catalyzed cyclocondensation between aminothiophene carboxylates and formamidine acetate. Optimization studies reveal that:
Alternative routes involve palladium-catalyzed intramolecular C–H arylation of N-(2-bromophenyl)thiophene carboxamides, but competing decarbonylation limits practicality (yields ≤45%) [9].
The C4-bromine on the pyrazole moiety enables further functionalization via Suzuki–Miyaura couplings. Key optimization parameters include:
Table 2: Pd-Catalyzed Cross-Coupling of 4-Bromopyrazole Derivatives
| Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) | Side Products (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 80 | 92 | <5 (Protodebromination) |
| PdCl₂(dppf) | DMF | Cs₂CO₃ | 100 | 78 | 15 (Dehalogenation) |
| Pd(OAc)₂/XPhos | 1,4-Dioxane | K₃PO₄ | 120 (MW) | 89 | 8 (Homocoupling) |
The N-alkylation step linking 4-bromopyrazole and thienopyrimidinone requires precise optimization:
Enzymatic approaches using halide methyltransferases and engineered methyltransferases enable chemoselective alkylation under aqueous conditions. However, bromoalkyl transfers remain inefficient due to steric constraints in the enzyme active site [7].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: